molecular formula C31H52O4 B1599977 Diundecyl phthalate, branched and linear CAS No. 85507-79-5

Diundecyl phthalate, branched and linear

Cat. No.: B1599977
CAS No.: 85507-79-5
M. Wt: 488.7 g/mol
InChI Key: JOHNPRHIYSPRSW-SVBPBHIXSA-N
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Description

Diundecyl phthalate, branched and linear is a useful research compound. Its molecular formula is C31H52O4 and its molecular weight is 488.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biomarker Identification

Diundecyl phthalate (DUP) is primarily used as a plasticizer in various plastics. Research by Silva et al. (2016) identified potential biomarkers for human exposure to DUP. They isolated specific metabolites like mono-hydroxyundecyl phthalate (MHUP) and mono-carboxydecyl phthalate (MCDP) from human urine samples, suggesting their potential as suitable biomarkers for DUP exposure assessment (Silva, Bontke, Calafat, & Ye, 2016).

Health Risk Assessment

Perez et al. (2017) conducted a health risk assessment of DUP exposure in automobile interiors. Their findings showed that the daily intake of DUP from automobile seats was significantly lower than the no observed adverse effect levels (NOAELs) from animal studies, suggesting a minimal health risk under plausible exposure scenarios (Perez, Liong, Plotkin, Rickabaugh, & Paustenbach, 2017).

Environmental and Health Monitoring

Studies on the monitoring of phthalate exposure, such as the work by Latini (2005), highlight the need for frequent biomonitoring of phthalates in human fluids and tissues. This is crucial for assessing health risks associated with exposure and guiding regulations on allowable concentrations in the environment and products (Latini, 2005).

Toxicity Studies

Saillenfait et al. (2013) evaluated the developmental toxicity of DUP in animal models. Their study indicated signs of fetal effects at certain exposure levels, providing insights into the potential risks associated with DUP exposure (Saillenfait, Gallissot, Sabaté, & Rémy, 2013).

Properties

IUPAC Name

1-O-dodecyl 2-O-[(2R,3S)-3-ethyl-2-propylhexyl] benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O4/c1-5-9-10-11-12-13-14-15-16-19-24-34-30(32)28-22-17-18-23-29(28)31(33)35-25-27(21-7-3)26(8-4)20-6-2/h17-18,22-23,26-27H,5-16,19-21,24-25H2,1-4H3/t26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHNPRHIYSPRSW-SVBPBHIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CCC)C(CC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC[C@H](CCC)[C@@H](CC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, Liquid; [EPA ChAMP] Colorless oily liquid with a mild odor; [BASF MSDS]
Record name 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10657
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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Vapor Pressure

0.00000006 [mmHg]
Record name 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10657
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

85507-79-5
Record name EINECS 287-401-6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085507795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diundecyl phthalate, branched and linear
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.079.428
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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